

1-Methyl-3-piperidinemethanol: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-3-piperidinemethanol**

Cat. No.: **B042729**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **1-Methyl-3-piperidinemethanol**, a readily available piperidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural features, including a chiral center, a tertiary amine, and a primary alcohol, provide a unique three-dimensional framework that is amenable to diverse chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of **1-Methyl-3-piperidinemethanol** in the development of novel therapeutics, with a focus on its role in antitubercular agents and opioid receptor modulators.

Physicochemical Properties of 1-Methyl-3-piperidinemethanol

A solid understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design and synthesis.

Property	Value	Reference
CAS Number	7583-53-1	[1] [2]
Molecular Formula	C ₇ H ₁₅ NO	[1] [2]
Molecular Weight	129.20 g/mol	[2]
Appearance	Colorless to yellow liquid	[3]
Boiling Point	114 °C at 20 mmHg	[3]
Density	0.98 g/mL	[3]
IUPAC Name	(1-methylpiperidin-3-yl)methanol	[2]
Synonyms	1-Methyl-3-hydroxymethylpiperidine, 3-Hydroxymethyl-1-methylpiperidine	[1]

Synthesis of 1-Methyl-3-piperidinemethanol Derivatives

The functional groups of **1-Methyl-3-piperidinemethanol** offer multiple avenues for synthetic elaboration. The primary alcohol can be readily converted into ethers, esters, or other functional groups, while the tertiary amine can participate in salt formation. More commonly, the core piperidine scaffold is constructed and subsequently functionalized.

General Experimental Protocols

Protocol 1: N-Alkylation of 3-Piperidinemethanol via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted 3-piperidinemethanol derivatives, including **1-Methyl-3-piperidinemethanol**.

Materials:

- 3-Piperidinemethanol

- Aldehyde or Ketone (e.g., Formaldehyde for methylation)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (catalytic amount)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 3-piperidinemethanol (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCM.
- Add a catalytic amount of acetic acid to the solution.
- Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure.

- Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Protocol 2: Synthesis of 1-((1-methylpiperidin-3-yl)methyl)-3-methyl-1H-indole

This one-pot reaction exemplifies the use of **1-Methyl-3-piperidinemethanol** in the synthesis of indole derivatives with potential anticancer activity.[\[4\]](#)

Materials:

- 3-Methylindole
- Formaldehyde (37% solution)
- **1-Methyl-3-piperidinemethanol**
- Ethanol

Procedure:

- Dissolve 3-methylindole (2.2 mmol, 300 mg) in 20 mL of ethanol in a round-bottom flask.
- Add formaldehyde 37% (3 mmol) and **1-Methyl-3-piperidinemethanol** (2.2 mmol) to the solution.
- Reflux the reaction mixture for 4–6 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry

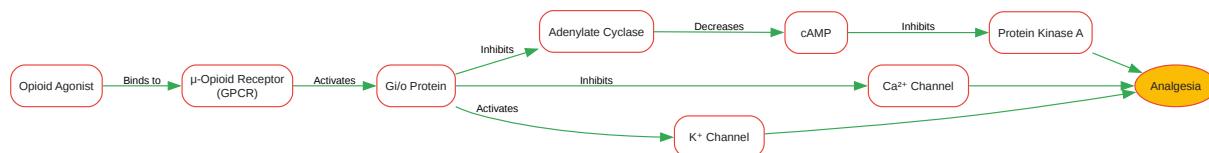
The **1-Methyl-3-piperidinemethanol** scaffold is a key component in a variety of biologically active molecules. Two prominent areas of application are in the development of antitubercular agents and opioid receptor modulators.

Antitubercular Agents: MenA Inhibitors

Menaquinone (Vitamin K2) biosynthesis is an essential pathway for the survival of *Mycobacterium tuberculosis*, the causative agent of tuberculosis.^{[4][5]} 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key enzyme in this pathway and represents a promising target for novel antitubercular drugs.^[6]

Derivatives of **1-Methyl-3-piperidinemethanol** have been explored as potent inhibitors of MenA. The piperidine moiety often serves as a central scaffold to orient other functional groups for optimal interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) of Piperidine-based MenA Inhibitors



A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit MenA and the growth of *M. tuberculosis*. The general structure involves a central piperidine ring with substitutions at the 1 and 4 positions. While not directly incorporating the 1-methyl-3-methanol substitution pattern, these studies highlight the importance of the piperidine core in this class of inhibitors.

Compound	R1	R2	MenA IC ₅₀ (µM)	M. tuberculosis MIC (µM)
1	4-chlorobenzoyl	4- (methyl(propyl)amino)benzyl	0.5	1.25
2	3-phenoxyphenyl	4- (methyl(propyl)amino)benzyl	>100	>100
3	3-(4-chlorobenzyl)phenyl	4- (methyl(propyl)amino)benzyl	50	25
4	2-naphthyl	4- (methyl(propyl)amino)benzyl	12.5	6.25
5	4-chlorophenyl	4- (methyl(propyl)amino)benzyl	25	12.5
6	4-bromophenyl	4- (methyl(propyl)amino)benzyl	12.5	6.25

Data adapted from a study on MenA inhibitors.

The data suggests that a lipophilic group at the R1 position and an amino-substituted benzyl group at R2 are favorable for activity.

Menaquinone Biosynthesis Pathway in *Mycobacterium tuberculosis*

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. yeditepejhs.org [yeditepejhs.org]
- 3. SAR analysis of new anti-TB drugs currently in pre-clinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-Methyl-3-piperidinemethanol: A Versatile Scaffold in Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b042729#1-methyl-3-piperidinemethanol-as-a-building-block-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com